Patent-Defined Utility as a Critical GlyT1 Scaffold Intermediate Versus Unsubstituted Phenyl Analogs
The target compound is the exclusive parent scaffold used in the synthesis of a potent class of GlyT1 transporter inhibitors, as described in patent US 20100029700. The patent explicitly and repeatedly exemplifies 3-(4-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one as the core for N-alkylation to yield the final active pharmaceutical ingredients [1]. In contrast, closely related analogs like 3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one (CAS 93045-16-0) or 3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one (CAS 899926-73-9) are not used as the foundational building block in this patented series, making the 4-chlorophenyl compound the only structurally relevant starting material for these specific therapeutic leads .
| Evidence Dimension | Use as a patented GlyT1 inhibitor intermediate |
|---|---|
| Target Compound Data | Identified as the core scaffold for >20 N-alkylated final compounds in a key GlyT1 inhibitor patent family |
| Comparator Or Baseline | 3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one (CAS 93045-16-0) and 3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one (CAS 899926-73-9) are not exemplified as core scaffolds in this patent |
| Quantified Difference | Exclusive versus absent in the patent's core structure claims |
| Conditions | Patent US 20100029700, structure-activity relationship (SAR) for GlyT1 transporter inhibition |
Why This Matters
For any group working on this specific GlyT1 inhibitor series, procuring the 4-chlorophenyl analog is mandatory for intellectual property (IP) integrity and SAR continuity; other analogs will lead to a different chemical series.
- [1] Justia Patents. 1-(2-ARYL-2-OXOETHYL)-3-PHENYL-1,4-DIAZASPIRO[4.5]DEC-3-EN-2-ONE DERIVATIVES AND THEIR USE AS GLYCINE TRANSPORTER INHIBITORS. US Patent Application 20100029700, filed February 4, 2010. View Source
